The Epitranscriptomic Code: A Technical Guide to N6-methyladenosine (m6A) in Gene Regulation
The Epitranscriptomic Code: A Technical Guide to N6-methyladenosine (m6A) in Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6-methyladenosine (m6A) has emerged from relative obscurity to become one of the most intensely studied modifications in epigenetics, or more specifically, "epitranscriptomics." This dynamic and reversible methylation of adenosine residues in RNA is now understood to be a critical regulator of gene expression, influencing a vast array of biological processes from cell differentiation to disease progression.[1][2][3] This in-depth technical guide provides a comprehensive overview of the m6A regulatory network, its multifaceted role in gene expression, and the key experimental methodologies used to investigate its function. We will delve into the core machinery of m6A—the "writers," "erasers," and "readers"—and explore how their interplay dictates the fate of messenger RNA (mRNA) and non-coding RNAs. Furthermore, we will examine the profound implications of m6A dysregulation in human diseases, particularly cancer and neurodegenerative disorders, and discuss the burgeoning field of m6A-targeted therapeutics.
The m6A Machinery: Writers, Erasers, and Readers
The post-transcriptional fate of an RNA molecule can be significantly altered by the addition or removal of a methyl group at the N6 position of adenosine. This process is tightly controlled by a sophisticated enzymatic machinery.
"Writers": The Methyltransferase Complex
The deposition of m6A is primarily carried out by a nuclear methyltransferase complex. The core components of this complex are Methyltransferase-like 3 (METTL3) and Methyltransferase-like 14 (METTL14).[4][5] While METTL3 is the catalytic subunit, METTL14 acts as a scaffold, enhancing the complex's stability and substrate recognition.[6][7] These two proteins form a stable heterodimer that is essential for cellular m6A deposition on nuclear RNAs.[4][5]
Several other proteins associate with the core complex to modulate its activity and specificity. Wilms' tumor 1-associating protein (WTAP) is a crucial component that facilitates the localization of the METTL3-METTL14 complex to nuclear speckles, where pre-mRNA processing occurs.[4][5] Other associated factors include KIAA1429, RBM15/15B, and ZC3H13, which contribute to the precise targeting of the writer complex to specific RNA sequences.[8]
The writer complex recognizes a consensus sequence, typically RRACH (where R is a purine, A is the methylated adenosine, and H is a non-guanine base), which is frequently found in the 3' untranslated regions (3'UTRs), near stop codons, and within long internal exons of mRNAs.[1][9]
Logical Relationship of the m6A Writer Complex
Caption: The m6A writer complex machinery.
"Erasers": The Demethylases
The m6A modification is reversible, thanks to the action of demethylases known as "erasers." The two primary m6A erasers are the fat mass and obesity-associated protein (FTO) and AlkB homolog 5 (ALKBH5). These enzymes belong to the AlkB family of dioxygenases and facilitate the removal of the methyl group from adenosine.
FTO was the first identified RNA demethylase and has been shown to play a significant role in various physiological processes, including metabolism and neurogenesis.[10] ALKBH5 is another key demethylase that has been implicated in processes such as spermatogenesis and cancer progression. The discovery of these erasers solidified the concept of m6A as a dynamic and controllable regulatory mark.[11]
"Readers": The Effector Proteins
The biological consequences of m6A methylation are mediated by a diverse group of "reader" proteins that specifically recognize and bind to m6A-modified RNA. These readers then recruit other effector proteins to influence the fate of the target RNA.
The most well-characterized family of m6A readers is the YT521-B homology (YTH) domain-containing protein family.[11][12] This family includes:
-
YTHDF1: Primarily located in the cytoplasm, YTHDF1 promotes the translation of m6A-modified mRNAs by interacting with translation initiation factors.[10]
-
YTHDF2: This reader protein is known to mediate the degradation of m6A-containing transcripts by recruiting the CCR4-NOT deadenylase complex.[13][14]
-
YTHDF3: YTHDF3 appears to act in concert with both YTHDF1 and YTHDF2, potentially facilitating both translation and decay.[15]
-
YTHDC1: A nuclear reader, YTHDC1 is involved in regulating the splicing of m6A-modified pre-mRNAs and their export from the nucleus.[11][14]
-
YTHDC2: This protein possesses RNA helicase activity and is involved in regulating mRNA stability and translation.[11]
Other proteins, such as the insulin-like growth factor 2 mRNA-binding proteins (IGF2BPs) and heterogeneous nuclear ribonucleoproteins (HNRNPs), also act as m6A readers, further expanding the regulatory capacity of this modification.
The Functional Consequences of m6A Reading
Caption: Diverse outcomes mediated by m6A reader proteins.
The Multifaceted Role of m6A in Gene Regulation
The dynamic interplay between m6A writers, erasers, and readers allows for precise control over gene expression at multiple levels.
mRNA Stability and Degradation
One of the most well-established roles of m6A is in the regulation of mRNA stability.[16][17][18] The binding of the reader protein YTHDF2 to m6A-modified transcripts can target them for degradation.[13] This process is crucial for the timely removal of specific mRNAs, allowing cells to rapidly adapt to changing conditions. Conversely, in some contexts, m6A can enhance mRNA stability, often through the action of readers like the IGF2BP proteins.
mRNA Splicing and Nuclear Processing
m6A modification can also influence pre-mRNA splicing.[19] The nuclear reader YTHDC1 can recruit splicing factors to m6A-containing transcripts, thereby modulating the inclusion or exclusion of specific exons.[14] This adds another layer of complexity to the regulation of gene expression, allowing for the production of multiple protein isoforms from a single gene.
Translation Efficiency
m6A can either enhance or repress translation.[17] The cytoplasmic reader YTHDF1 is known to promote the translation of its target mRNAs by facilitating their association with ribosomes.[10] This mechanism allows for the rapid production of proteins in response to specific stimuli. In some instances, however, m6A has been reported to decrease translation efficiency.[17]
Non-coding RNA Regulation
The influence of m6A extends beyond mRNA. This modification has also been identified in various non-coding RNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs).[1][20] m6A modification of primary miRNA transcripts can affect their processing and maturation, thereby influencing the entire miRNA-mediated gene silencing pathway.[21]
m6A in Disease: A Double-Edged Sword
Given its fundamental role in gene regulation, it is not surprising that dysregulation of the m6A pathway is implicated in a wide range of human diseases.
Cancer
Aberrant m6A modification is a hallmark of many cancers.[1][22] The expression levels of m6A writers, erasers, and readers are frequently altered in tumor cells, leading to the dysregulation of key oncogenes and tumor suppressor genes.[8][23] For example, overexpression of the m6A writer METTL3 has been shown to promote tumorigenesis in several cancers, including acute myeloid leukemia and lung cancer.[1] Conversely, in some contexts, m6A can act as a tumor suppressor.[24] The role of m6A in cancer is complex and often context-dependent.[1][24] m6A modifications can also influence the tumor microenvironment and the response to immunotherapy.[22][25]
Neurodegenerative Diseases
Emerging evidence strongly suggests a link between m6A dysregulation and neurodegenerative diseases such as Alzheimer's disease (AD) and Parkinson's disease (PD).[19][26][27] Studies have shown altered m6A levels and expression of m6A regulatory proteins in the brains of patients with these conditions.[28][29] For instance, reduced m6A levels have been observed in the brains of AD patients, and these changes are associated with transcripts related to synaptic function.[28] The intricate role of m6A in neuronal development, synaptic plasticity, and stress responses highlights its potential as a therapeutic target for these devastating disorders.[26][30]
Other Diseases
The involvement of m6A extends to a variety of other pathologies, including cardiovascular diseases, metabolic disorders, and autoimmune diseases.[2][31] Further research is needed to fully elucidate the role of m6A in these conditions and to explore its potential as a biomarker and therapeutic target.
Key Methodologies for Studying m6A
The rapid advancement in our understanding of m6A has been driven by the development of powerful techniques to map and quantify this modification on a transcriptome-wide scale.
Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)
MeRIP-Seq, also known as m6A-Seq, is the most widely used method for transcriptome-wide mapping of m6A.[32][33] This technique involves the fragmentation of total RNA, followed by immunoprecipitation using an m6A-specific antibody to enrich for m6A-containing RNA fragments.[32][34] These enriched fragments are then sequenced and mapped to the transcriptome to identify the locations of m6A modifications.
Experimental Workflow for MeRIP-Seq
Caption: A simplified workflow of the MeRIP-Seq protocol.
Detailed MeRIP-Seq Protocol:
-
RNA Isolation and Fragmentation:
-
Isolate total RNA from cells or tissues of interest using a standard method like TRIzol extraction. Ensure high quality and integrity of the RNA using a Bioanalyzer.
-
Fragment the total RNA to an average size of 100-200 nucleotides. This can be achieved through enzymatic digestion (e.g., with RNase III) or chemical fragmentation (e.g., using a fragmentation buffer at high temperature).[32][33] The fragmentation time and temperature should be optimized for the specific RNA sample.[33]
-
Purify the fragmented RNA using ethanol precipitation.[33]
-
-
Immunoprecipitation:
-
Incubate the fragmented RNA with a highly specific anti-m6A antibody.[32] The antibody-to-RNA ratio should be optimized.
-
Add protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.
-
Wash the beads extensively to remove non-specifically bound RNA fragments.
-
-
Elution and Library Preparation:
-
Elute the m6A-enriched RNA fragments from the beads.
-
Construct a sequencing library from the eluted RNA fragments using a standard library preparation kit for next-generation sequencing.
-
It is crucial to also prepare an "input" control library from a small fraction of the fragmented RNA before the immunoprecipitation step. This control is essential for distinguishing true m6A peaks from background noise.
-
-
Sequencing and Data Analysis:
-
Sequence the MeRIP and input libraries on a high-throughput sequencing platform.
-
Align the sequencing reads to the reference genome or transcriptome.
-
Use specialized bioinformatics tools to identify m6A peaks by comparing the read enrichment in the MeRIP sample to the input control.[35]
-
m6A Individual-Nucleotide-Resolution Cross-Linking and Immunoprecipitation (miCLIP)
While MeRIP-Seq is excellent for identifying m6A-enriched regions, it has limited resolution and cannot pinpoint the exact location of the modification.[36][37] miCLIP is a technique that overcomes this limitation by providing single-nucleotide resolution mapping of m6A sites.[36][38]
miCLIP combines antibody-based enrichment with UV cross-linking, which induces specific mutations or truncations at the m6A site during reverse transcription.[36][37] These "mutational signatures" are then used to precisely identify the methylated adenosine.[36][37]
Detailed miCLIP Protocol:
-
UV Cross-linking and Immunoprecipitation:
-
Fragment the total RNA and incubate it with an anti-m6A antibody.
-
Expose the RNA-antibody mixture to UV light to induce cross-linking.[36]
-
Immunoprecipitate the cross-linked complexes using protein A/G beads.
-
-
Library Preparation with Mutational Signature Induction:
-
Ligate a 3' adapter to the RNA fragments.
-
Perform reverse transcription. The cross-linked antibody will cause the reverse transcriptase to either terminate or introduce a mutation (typically a C-to-T transition) at the m6A site.[38]
-
Circularize the resulting cDNA and then re-linearize it for PCR amplification.[36]
-
-
Sequencing and Data Analysis:
-
Sequence the prepared library.
-
Analyze the sequencing data to identify the characteristic mutational signatures (truncations and C-to-T substitutions) that indicate the precise location of m6A.[38]
-
Comparison of MeRIP-Seq and miCLIP
| Feature | MeRIP-Seq | miCLIP |
| Resolution | 100-200 nucleotides | Single nucleotide |
| Principle | Antibody-based enrichment of m6A fragments | UV cross-linking and mutation-based identification |
| Advantages | Relatively simple and widely used | High resolution, precise mapping |
| Disadvantages | Low resolution | Technically more challenging, potential for bias |
Future Perspectives and Therapeutic Opportunities
The field of m6A research is rapidly evolving, with many exciting avenues for future exploration. The development of more sophisticated techniques for detecting and quantifying m6A, including methods that do not rely on antibodies, will undoubtedly provide a more comprehensive understanding of its role in gene regulation.
The clear link between m6A dysregulation and disease has opened up new therapeutic possibilities.[8][25] Small molecule inhibitors targeting m6A writers and erasers are currently under development and have shown promise in preclinical studies.[8] For example, inhibitors of FTO have demonstrated anti-tumor activity in various cancer models.[8] As our understanding of the m6A pathway deepens, we can expect to see the emergence of novel therapeutic strategies that specifically target this epitranscriptomic mark for the treatment of a wide range of diseases.
Conclusion
N6-methyladenosine has transitioned from a mere chemical curiosity to a central player in the intricate network of gene regulation. The dynamic and reversible nature of this modification, governed by a dedicated machinery of writers, erasers, and readers, provides a sophisticated mechanism for fine-tuning gene expression in response to a multitude of cellular signals. The profound implications of m6A dysregulation in human health and disease underscore the importance of continued research in this exciting field. The development of innovative tools and therapeutic strategies targeting the m6A pathway holds immense promise for the future of medicine.
References
-
Linder, B., et al. (2015). Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP). Nature Methods, 12(8), 767–772. [Link]
-
Liu, J., et al. (2014). A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation. Nature Chemical Biology, 10(2), 93–95. [Link]
-
He, L., et al. (2020). N6-methyladenine RNA modification and cancer (Review). International Journal of Oncology, 57(2), 377-390. [Link]
-
Li, M., et al. (2021). m6A RNA methylation in brain injury and neurodegenerative disease. Neural Regeneration Research, 16(11), 2160–2169. [Link]
-
Chen, X., et al. (2023). Role of N6-methyladenosine RNA modification in cancer. Cancer Communications, 43(6), 641–671. [Link]
-
CD Genomics. (n.d.). MeRIP-seq Protocol. CD Genomics. [Link]
-
Zhang, Y., et al. (2025). The m6A Modification in Neurodegenerative Disease: A Cellular Perspective. Aging and disease, 16(6), 1835–1851. [Link]
-
Anderson, S. J., et al. (2024). m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. Proceedings of the National Academy of Sciences, 121(33), e2319493121. [Link]
-
Sun, T., et al. (2022). N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications. Frontiers in Oncology, 12, 981582. [Link]
-
Chen, J., et al. (2024). The role of N6-methyladenosine modification in neurodegenerative diseases. Frontiers in Aging Neuroscience, 16, 1435775. [Link]
-
Bodi, Z., et al. (2018). N6-methyladenosine (m6A): Revisiting the Old with Focus on New, an Arabidopsis thaliana Centered Review. International Journal of Molecular Sciences, 19(12), 3875. [Link]
-
Zaccara, S., et al. (2021). m6A RNA methylation: from mechanisms to therapeutic potential. The EMBO Journal, 40(21), e105977. [Link]
-
Li, M., et al. (2021). YTH Domain Proteins: A Family of m6A Readers in Cancer Progression. Frontiers in Cell and Developmental Biology, 9, 731122. [Link]
-
Wang, X., et al. (2014). A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation. Nature Chemical Biology, 10(2), 93-95. [Link]
-
Texila International Journal. (2023). m6A RNA Methylation and Cancer Progression: Pathogenesis, Implications, and Therapeutic Potential. Texila International Journal of Basic Medical Science. [Link]
-
Jakovljevic, M., et al. (2022). Conserved reduction of m6A RNA modifications during aging and neurodegeneration is linked to changes in synaptic transcripts. Proceedings of the National Academy of Sciences, 119(19), e2119092119. [Link]
-
Mastroeni, D., et al. (2020). New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System. Frontiers in Neuroscience, 14, 867. [Link]
-
Zhang, C., et al. (2021). The roles and mechanisms of YTH domain-containing proteins in cancer development and progression. Journal of Hematology & Oncology, 14(1), 1-15. [Link]
-
Pan, Y., et al. (2019). The Critical Role of RNA m6A Methylation in Cancer. Molecular Cancer Research, 17(4), 815-826. [Link]
-
Woodcock, C. B., et al. (2019). Human MettL3–MettL14 complex is a sequence-specific DNA adenine methyltransferase active on single-strand and unpaired DNA in vitro. Nature Communications, 10(1), 1-4. [Link]
-
ResearchGate. (n.d.). Downstream regulatory molecules and functions of the YTH domain protein family. [Link]
-
Wang, X., et al. (2016). Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases. Molecular Cell, 63(2), 306-317. [Link]
-
EpigenTek. (n.d.). Exploring m6A RNA Methylation: Writers, Erasers, Readers. EpigenTek. [Link]
-
Wikipedia. (n.d.). YTH protein domain. Wikipedia. [Link]
-
Li, Y., et al. (2020). The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease. Frontiers in Cell and Developmental Biology, 8, 583391. [Link]
-
ResearchGate. (n.d.). The roles of writers, erasers, and readers in the m6A modification of mRNA. [Link]
-
Grokipedia. (n.d.). YTH protein domain. Grokipedia. [Link]
-
Linder, B., et al. (2016). Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP). In RNA Methylation (pp. 119-140). Humana Press, New York, NY. [Link]
-
Wang, X., et al. (2016). Structural Basis for Cooperative Function of Mettl3 and Mettl14 Methyltransferases. Molecular Cell, 63(2), 306-317. [Link]
-
Anderson, S. J., et al. (2024). m6A modification plays an integral role in mRNA stability and translation during pattern-triggered immunity. Proceedings of the National Academy of Sciences, 121(33), e2319493121. [Link]
-
Chen, X., et al. (2021). N6-methyladenosine (m6A) modification and its clinical relevance in cognitive dysfunctions. EBioMedicine, 71, 103558. [Link]
-
ResearchGate. (n.d.). The role of m6A in cancers. [Link]
-
Frye, M., et al. (2019). Small changes, big implications: The impact of m6A RNA methylation on gene expression in pluripotency and development. Wiley Interdisciplinary Reviews: RNA, 10(5), e1541. [Link]
-
Chen, J., et al. (2022). N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review. Cardiovascular Diagnosis and Therapy, 12(6), 924. [Link]
-
CD Genomics. (2024, April 27). What is The Role of RNA m6A Methylation. CD Genomics Blog. [Link]
-
Shi, Y., et al. (2025). The m6A writers, readers, and erasers regulate plant development and respond to biotic/abiotic stresses. Epigenetics Insights, 18, e008. [Link]
-
Chen, J., et al. (2021). Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer. Frontiers in Cell and Developmental Biology, 9, 755294. [Link]
-
Wang, M., et al. (2021). The Emerging Roles of RNA m6A Methylation and Demethylation as Critical Regulators of Tumorigenesis, Drug Sensitivity, and Resistance. Molecular Cancer Research, 19(7), 1087-1098. [Link]
-
Chen, B., et al. (2022). Effects of writers, erasers and readers within miRNA‐related m6A modification in cancers. Journal of Cellular and Molecular Medicine, 26(20), 5125-5135. [Link]
-
Wiener, D., & Schwartz, S. (2020). Insights into the N6-methyladenosine mechanism and its functionality: progress and questions. Critical Reviews in Biochemistry and Molecular Biology, 55(3), 269-287. [Link]
-
Enseqlopedia. (2017, June 21). miCLIP-m6A. Enseqlopedia. [Link]
-
Meng, J., et al. (2014). A protocol for RNA methylation differential analysis with MeRIP-Seq data. Methods, 69(3), 274-281. [Link]
-
Illumina. (n.d.). miCLIP-m6A. Illumina. [Link]
-
Illumina. (n.d.). miCLIP-m6A. Illumina. [Link]
-
Zhu, L., et al. (2022). m6A-mRNA Methylation Regulates Gene Expression and Programmable m6A Modification of Cellular RNAs With CRISPR-Cas13b in Renal Cell Carcinoma. Frontiers in Oncology, 11, 786085. [Link]
-
Xi, L., et al. (2020). m6A RNA methylation impacts fate choices during skin morphogenesis. eLife, 9, e58577. [Link]
-
ResearchGate. (n.d.). Outline of MeRIP-Seq protocol and distribution of sequencing reads. [Link]
-
Synaptic Systems. (n.d.). IP: Immunoprecipitation Protocol - m6A-sequencing / MeRIP-Sequencing. Synaptic Systems. [Link]
Sources
- 1. Oncology Letters [spandidos-publications.com]
- 2. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 3. Small changes, big implications: The impact of m6A RNA methylation on gene expression in pluripotency and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A METTL3-METTL14 complex mediates mammalian nuclear RNA N6-adenosine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Basis for Cooperative Function of Mettl3 and Mettl14 Methyltransferases (Journal Article) | OSTI.GOV [osti.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. tandfonline.com [tandfonline.com]
- 10. epigentek.com [epigentek.com]
- 11. YTH Domain Proteins: A Family of m6A Readers in Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. YTH protein domain - Wikipedia [en.wikipedia.org]
- 13. The roles and mechanisms of YTH domain-containing proteins in cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
- 17. Frontiers | The N6-Methyladenosine Modification and Its Role in mRNA Metabolism and Gastrointestinal Tract Disease [frontiersin.org]
- 18. cd-genomics.com [cd-genomics.com]
- 19. m6A RNA methylation in brain injury and neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Effects of writers, erasers and readers within miRNA‐related m6A modification in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Role of N6‐methyladenosine RNA modification in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Regulation of Gene Expression Associated With the N6-Methyladenosine (m6A) Enzyme System and Its Significance in Cancer [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. m6A RNA Methylation and Cancer Progression: Pathogenesis, Implications, and Therapeutic Potential | Texila Journal [texilajournal.com]
- 26. The m6A Modification in Neurodegenerative Disease: A Cellular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 27. oaepublish.com [oaepublish.com]
- 28. pnas.org [pnas.org]
- 29. N6-methyladenosine (m6A) modification and its clinical relevance in cognitive dysfunctions | Aging [aging-us.com]
- 30. Frontiers | New Insights on the Role of N6-Methyladenosine RNA Methylation in the Physiology and Pathology of the Nervous System [frontiersin.org]
- 31. N6-methyladenosine (m6A) RNA modification in the pathophysiology of heart failure: a narrative review - Liu - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]
- 32. MeRIP-seq Protocol - CD Genomics [rna.cd-genomics.com]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. researchgate.net [researchgate.net]
- 35. rna-seqblog.com [rna-seqblog.com]
- 36. Mapping m6A at individual-nucleotide resolution using crosslinking and immunoprecipitation (miCLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Mapping m6A at Individual-Nucleotide Resolution Using Crosslinking and Immunoprecipitation (miCLIP) | Springer Nature Experiments [experiments.springernature.com]
- 38. miCLIP-m6A - Enseqlopedia [enseqlopedia.com]
